2-Cyanoethyltrimethoxysilane is a bifunctional organosilane featuring a terminal cyanoethyl group and hydrolyzable trimethoxysilyl groups. This structure allows it to act as a surface modifier and a precursor for hybrid organic-inorganic materials. The highly polar cyano group is critical for applications requiring high dielectric constants and specific surface energy profiles, while the trimethoxysilyl end enables covalent bonding to hydroxylated surfaces (like glass or silica) and the formation of polysiloxane networks through hydrolysis and condensation. Its primary procurement drivers are related to its role in formulating high-dielectric composites, specialty adhesives, and as a key intermediate in the synthesis of other organosilicon compounds.
Substituting 2-Cyanoethyltrimethoxysilane with near analogs like 3-cyanopropyltrimethoxysilane or common coupling agents such as 3-aminopropyltriethoxysilane (APTES) is often unviable due to critical differences in performance. The shorter ethyl linker, compared to a propyl chain, directly influences the thermal stability and the electronic effect of the cyano group on the silicon center, altering hydrolysis rates and processing behavior. Furthermore, the unique polarity and reactivity of the cyano group are fundamentally different from amine or epoxy functionalities, leading to significant variations in dielectric properties, surface energy, and compatibility in formulations like solid polymer electrolytes. These structural distinctions translate to non-interchangeable performance in applications where dielectric constant, thermal resilience, or specific chemical reactivity are key selection criteria.
2-Cyanoethyltrimethoxysilane is a beta-substituted silane, meaning the functional group is separated from the silicon atom by two carbon atoms. This structure is known to be less thermally stable than the more common gamma-substituted (three-carbon linker) silanes. For example, TGA data on hydrolyzed silane xerogels shows that beta-substituted silanes like 2-cyanoethyltrimethoxysilane can exhibit significantly lower decomposition temperatures compared to gamma-substituted analogs such as 3-aminopropyltrimethoxysilane. A representative beta-substituted chloroalkylsilane shows a 25% weight loss temperature of 220°C, whereas a gamma-substituted chloroalkylsilane is stable up to 390°C. This lower thermal stability is a critical consideration for high-temperature processing or applications.
| Evidence Dimension | Thermal Stability (25% weight loss temperature of hydrolyzed xerogel) |
| Target Compound Data | Estimated ~220°C (as a beta-substituted silane) |
| Comparator Or Baseline | Gamma-substituted silanes (e.g., 3-chloropropyltrimethoxysilane): 390°C |
| Quantified Difference | Approximately 170°C lower decomposition temperature than gamma-substituted analogs |
| Conditions | Thermogravimetric Analysis (TGA) of dried hydrolysates. |
This defines a specific processing window, making it suitable for lower-temperature curing systems but a risk for high-temperature composite manufacturing where gamma-substituted silanes would be required.
The highly polar cyano group makes 2-Cyanoethyltrimethoxysilane a preferred precursor for creating materials with high dielectric constants. While direct quantitative comparisons are system-dependent, the principle is that incorporating polar functional groups into a polymer or silica matrix increases its dielectric permittivity. For instance, unmodified polydimethylsiloxane (PDMS) has a dielectric constant of approximately 3-4. Incorporating high-dielectric fillers is a common strategy to increase this value. Using a functional silane like 2-cyanoethyltrimethoxysilane to create a polysiloxane network or to functionalize fillers provides a route to intrinsically increase the matrix permittivity, a key requirement for applications in electronics and energy storage.
| Evidence Dimension | Dielectric Constant (ε') |
| Target Compound Data | Used as a precursor to create materials with high dielectric constants. |
| Comparator Or Baseline | Unmodified silica or standard PDMS-based materials (ε' ≈ 3-4). |
| Quantified Difference | Provides a chemical route to significantly increase the dielectric constant of the final composite material. |
| Conditions | Formulation into a polymer composite or polysiloxane network. |
For buyers developing materials for capacitors, electronic packaging, or high-frequency applications, this compound is a more direct and effective choice for increasing dielectric constant than non-polar silanes like methyltrimethoxysilane.
The rate of hydrolysis of the methoxy groups is a critical process parameter that is influenced by the organic substituent on the silicon atom. Electron-withdrawing groups, such as the cyano group, are known to retard the hydrolysis rate under basic conditions. In contrast, electron-donating groups, like the amine in APTES, can accelerate hydrolysis. This means that in a given formulation, 2-Cyanoethyltrimethoxysilane will exhibit different gelation times and surface reaction kinetics compared to aminopropyl or alkyl-substituted silanes. This allows for greater control in certain sol-gel processes or surface treatments where a slower, more controlled reaction is desirable.
| Evidence Dimension | Relative Hydrolysis Rate (Qualitative) |
| Target Compound Data | Slower hydrolysis under basic conditions due to the electron-withdrawing cyano group. |
| Comparator Or Baseline | Aminosilanes (e.g., APTES) which can exhibit faster hydrolysis or intramolecular catalysis. |
| Quantified Difference | Provides a different kinetic profile, enabling process control where slower gelation or surface reaction is needed. |
| Conditions | Hydrolysis and condensation reactions in sol-gel or surface treatment formulations. |
This allows procurement for processes requiring specific and controlled reaction times, avoiding the potentially rapid and less controllable hydrolysis of aminosilanes.
This compound is the right choice when the primary objective is to increase the dielectric constant of a composite material, such as in the formulation of materials for capacitors or electronic substrates. The polar cyano group provides a significant increase in permittivity compared to non-polar alkylsilanes or less polar functional silanes.
The cyano group's ability to coordinate with lithium ions makes this silane a valuable precursor for creating cross-linked polymer networks or functionalized fillers for solid or gel polymer electrolytes. Studies show that cyano-rich matrices can enhance Li+ transference numbers and ionic conductivity in electrolytes. This makes it a more targeted choice than general-purpose silanes like APTES for this application.
When a moderately polar surface is required, 2-Cyanoethyltrimethoxysilane provides a distinct option. It imparts a surface energy different from that of highly hydrophilic aminosilanes or highly hydrophobic alkylsilanes. This is useful for applications in chromatography or as an adhesion promoter where specific surface interactions are needed.
As a primary raw material, this compound is used to produce cyano-functional silicone oils and rubbers. These resulting materials exhibit desirable properties such as solvent resistance and high dielectric constants, making them suitable for specialized industrial applications where standard silicones are inadequate.
Irritant